molecular formula C14H20N2O2 B5093663 3-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide

3-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B5093663
M. Wt: 248.32 g/mol
InChI Key: SUNHVMALZKDCNK-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzene ring and an oxolan-2-ylmethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:

  • Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting benzoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Introduction of the Oxolan-2-ylmethyl Group: : The oxolan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide core with oxirane (ethylene oxide) in the presence of a catalyst such as boron trifluoride etherate. The reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the dimethylamino group, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the benzamide to form corresponding amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the oxolan-2-ylmethyl group. Common reagents for these reactions include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The oxolan-2-ylmethyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-3-(dimethylamino)benzamide
  • N-(2-methoxyethyl)-3-(dimethylamino)benzamide
  • N-(2-chloroethyl)-3-(dimethylamino)benzamide

Uniqueness

3-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding interactions, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(2)12-6-3-5-11(9-12)14(17)15-10-13-7-4-8-18-13/h3,5-6,9,13H,4,7-8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNHVMALZKDCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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